1-[(3-chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cycloheptyl group, and a methanesulfonyl group attached to a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of (3-chlorophenyl)methanesulfonyl chloride with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(3-Chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Chlorophenyl)methanesulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide
- 1-[(3-Chlorophenyl)methanesulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide
Uniqueness
1-[(3-Chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-4-carboxamide is unique due to its specific structural features, such as the cycloheptyl group and the methanesulfonyl group attached to the chlorophenyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H29ClN2O3S |
---|---|
Molecular Weight |
413.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-cycloheptylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H29ClN2O3S/c21-18-7-5-6-16(14-18)15-27(25,26)23-12-10-17(11-13-23)20(24)22-19-8-3-1-2-4-9-19/h5-7,14,17,19H,1-4,8-13,15H2,(H,22,24) |
InChI Key |
KCYCMFQADBVUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.